![molecular formula C16H23N3O3 B5202896 N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5202896.png)
N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide, also known as compound 12, is a synthetic compound that has been studied for its potential as a therapeutic agent. It was first synthesized in 2009 by researchers at the University of Michigan and has since been the subject of several studies investigating its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide 12 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. Specifically, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide 12 has a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, and to inhibit the growth of breast cancer cells in vitro. Additionally, it has been shown to have antioxidant properties, which may help to protect against cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide 12 in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, its anti-inflammatory and anti-cancer properties make it a promising candidate for further study in these areas.
One limitation of using N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide 12 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, its potential toxicity and side effects are not well characterized, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide 12. One area of interest is its potential as a treatment for rheumatoid arthritis, as it has been shown to reduce inflammation in animal models of the disease. Additionally, further research is needed to understand its mechanism of action and potential side effects, which may help to guide its use in future therapeutic applications. Finally, there is potential for the development of novel N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamides based on the structure of N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide 12, which may have even greater efficacy and fewer side effects.
Synthesemethoden
The synthesis of N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide 12 involves the reaction of 4-methylbenzylamine with 2-(4-morpholinyl)ethylamine in the presence of a catalyst, followed by reaction with ethanediamide. The resulting N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide is then purified through a series of chromatography and recrystallization steps.
Wissenschaftliche Forschungsanwendungen
Compound 12 has been studied for its potential as a therapeutic agent in a variety of applications. It has been shown to have anti-inflammatory and anti-cancer properties, and has been investigated as a potential treatment for diseases such as rheumatoid arthritis and breast cancer.
Eigenschaften
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-13-2-4-14(5-3-13)12-18-16(21)15(20)17-6-7-19-8-10-22-11-9-19/h2-5H,6-12H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMGNEPPZYRBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.